Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane
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Overview
Description
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple aromatic rings and phosphorus atoms. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylphosphine with a suitable thiophene derivative under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to metal centers and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine: A simpler phosphine derivative with similar reactivity.
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used in coordination chemistry.
Uniqueness
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane is unique due to its complex structure, which provides multiple sites for coordination and reactivity. This makes it a versatile ligand in catalysis and a valuable compound in various research applications .
Properties
Molecular Formula |
C44H48P2S |
---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)41-33(6)47-32(5)39(41)40-42(38-20-21-44(40,9)43(38,7)8)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3 |
InChI Key |
BTWWTSUDALLJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
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